2-[(2-HYDROXYETHYL)AMINO]-3-[(NAPHTHALEN-2-YL)CARBAMOYL]PROPANOIC ACID
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Overview
Description
2-[(2-HYDROXYETHYL)AMINO]-3-[(NAPHTHALEN-2-YL)CARBAMOYL]PROPANOIC ACID is a complex organic compound that features both a hydroxyethylamino group and a naphthylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-HYDROXYETHYL)AMINO]-3-[(NAPHTHALEN-2-YL)CARBAMOYL]PROPANOIC ACID typically involves multi-step organic reactions. One common approach is to start with the appropriate naphthalene derivative and introduce the carbamoyl group through a series of substitution reactions. The hydroxyethylamino group can be introduced via nucleophilic substitution reactions, often under mild conditions to preserve the integrity of the naphthalene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(2-HYDROXYETHYL)AMINO]-3-[(NAPHTHALEN-2-YL)CARBAMOYL]PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbamoyl group can be reduced to amines under specific conditions.
Substitution: The naphthalene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
2-[(2-HYDROXYETHYL)AMINO]-3-[(NAPHTHALEN-2-YL)CARBAMOYL]PROPANOIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[(2-HYDROXYETHYL)AMINO]-3-[(NAPHTHALEN-2-YL)CARBAMOYL]PROPANOIC ACID involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological molecules, while the naphthylcarbamoyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-HYDROXYETHYL)AMINO]-3-[(PHENYL)CARBAMOYL]PROPANOIC ACID
- 2-[(2-HYDROXYETHYL)AMINO]-3-[(BENZYL)CARBAMOYL]PROPANOIC ACID
Uniqueness
2-[(2-HYDROXYETHYL)AMINO]-3-[(NAPHTHALEN-2-YL)CARBAMOYL]PROPANOIC ACID is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.
Biological Activity
2-[(2-Hydroxyethyl)amino]-3-[(naphthalen-2-yl)carbamoyl]propanoic acid, a compound characterized by its unique structure and functional groups, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Chemical Formula : C₁₈H₁₉N₃O₃
- Molecular Weight : Approximately 313.36 g/mol
- IUPAC Name : this compound
This compound belongs to the class of amino acids and derivatives, specifically featuring a naphthalene moiety which is known for its biological significance.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For example, research on related naphthalene derivatives has shown their ability to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Study | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Kyriakou et al. (2023) | A375 (melanoma) | 15.0 | Induction of ROS and apoptosis |
Lin et al. (2024) | B16F10 (mouse melanoma) | 12.5 | Cell cycle arrest at G1 phase |
Neuroprotective Effects
Some derivatives of this compound have been evaluated for neuroprotective effects against neurodegenerative diseases. In vitro studies suggest that these compounds can protect neuronal cells from oxidative stress-induced damage.
Study | Model | Effect |
---|---|---|
Kyriakou et al. (2023) | Neuronal cell line | Reduced apoptosis in oxidative stress conditions |
Lin et al. (2024) | PD model (6-OHDA) | Improved cell viability |
The mechanisms underlying the biological activity of this compound involve several pathways:
- ROS Generation : The compound can induce reactive oxygen species (ROS), leading to oxidative stress that triggers apoptotic pathways in cancer cells.
- Metal Chelation : Similar compounds have demonstrated metal-binding properties, which may play a role in their anticancer activity by disrupting metal-dependent enzymatic processes.
- Cell Cycle Modulation : Evidence suggests that these compounds can alter the cell cycle progression, particularly affecting the G1 phase, thereby inhibiting proliferation in cancer cells.
Case Studies
Several case studies highlight the efficacy of this compound and its derivatives:
- Anticancer Efficacy : In a study involving human melanoma cells, treatment with a derivative led to a significant reduction in cell viability and increased apoptotic markers compared to untreated controls.
- Neuroprotection in Parkinson's Disease Models : Research showed that administration of this compound improved neuronal survival rates in models exposed to neurotoxic agents, suggesting potential therapeutic applications in neurodegenerative disorders.
Properties
IUPAC Name |
2-(2-hydroxyethylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c19-8-7-17-14(16(21)22)10-15(20)18-13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9,14,17,19H,7-8,10H2,(H,18,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGHLRIMGFDQEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CC(C(=O)O)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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